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Beta-Amyloid (16-26)

Cat. No.: B1578763
M. Wt: 1211.4
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (16-26) encompasses the key hydrophobic sequence 16KLVFF20 within the full-length Amyloid-β (Aβ) peptide, a central player in Alzheimer's disease (AD) pathogenesis . This short fragment is critically involved in the initial self-recognition and aggregation process of Aβ. The core 16KLVFF20 domain facilitates the formation and stabilization of β-sheet structures that are characteristic of toxic, protease-resistant amyloid fibrils . The valine at position 18 (18Val) within this sequence is particularly important for these interactions, and its substitution with other amino acids can significantly disrupt the β-sheet formation and subsequent aggregation of the full Aβ peptide . This peptide is an essential tool for investigating the molecular mechanisms of Aβ aggregation and for screening potential β-sheet breaker compounds . Researchers utilize Beta-Amyloid (16-26) in biophysical studies, such as circular dichroism spectroscopy and thioflavin-T binding assays, to monitor changes in β-sheet content and fibril formation . Its application extends to cellular models, where it has been used to demonstrate protection against Aβ-induced toxicity and apoptosis in neuronal cell cultures . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

1211.4

sequence

KLVFFAEDVGS

Origin of Product

United States

Methodological Approaches for Investigating Beta Amyloid 16 26

Spectroscopic Techniques in Beta-Amyloid (16-26) Research

Spectroscopy offers a powerful, non-invasive window into the molecular world of Beta-Amyloid (16-26). By analyzing the interaction of this peptide with electromagnetic radiation, researchers can deduce its secondary structure, conformational states, and the kinetics of its aggregation. These techniques are indispensable for understanding the fundamental processes that may be relevant to amyloid-associated diseases.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely utilized technique for the rapid assessment of the secondary structure of proteins and peptides in solution. jasco-global.comnih.gov This method measures the differential absorption of left- and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. nih.gov The resulting CD spectrum provides a characteristic signature for different secondary structural elements, such as α-helices, β-sheets, and random coils. nih.govnih.gov

In the context of Beta-Amyloid (16-26) research, CD spectroscopy is instrumental in monitoring the conformational transitions that occur during aggregation. jasco-global.com For instance, a shift in the CD spectrum from a minimum around 198 nm, indicative of a random coil structure, to a minimum around 217-218 nm suggests the formation of β-sheet structures, a hallmark of amyloid fibril formation. jasco-global.comresearchgate.net This technique allows for the real-time tracking of aggregation kinetics and the evaluation of potential inhibitors that may prevent or disrupt the formation of β-sheet-rich aggregates. jasco-global.com Advanced analysis programs, such as BeStSel, can further refine the interpretation of CD spectra to provide a more detailed and accurate quantification of different types of β-sheets, including parallel and antiparallel arrangements. jasco-global.compnas.org

Table 1: Characteristic CD Spectral Features for Protein Secondary Structures

Secondary StructureWavelength of Negative Band(s) (nm)Wavelength of Positive Band (nm)
α-Helix~222 and ~208~193
β-Sheet~217~195
Random Coil~198~212

This table provides generalized wavelength ranges. Actual peak positions can vary depending on the specific peptide sequence and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the conformational states of proteins and peptides by analyzing their vibrational modes. nih.govacs.org The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to secondary structure. scirp.org The frequency of this band can distinguish between different conformations, such as random coils, α-helices, and β-sheets. nih.govresearchgate.net

FTIR has been effectively used to study the aggregation of amyloid peptides. nih.gov A characteristic feature of amyloid fibrils is a strong, narrow absorption band in the amide I region between 1615 and 1630 cm⁻¹, which is indicative of the formation of extensive, well-ordered β-sheets. acs.orgresearchgate.net This technique can be used to monitor the kinetics of fibrillization by observing the transition from a disordered state (around 1654 cm⁻¹) to a β-sheet-rich structure. researchgate.net Furthermore, isotope editing, where specific residues are labeled with ¹³C, can provide residue-specific structural information, helping to pinpoint which parts of the peptide are involved in β-sheet formation. nih.govbiorxiv.org

Table 2: Amide I Band Frequencies for Different Secondary Structures in FTIR

Secondary StructureAmide I Frequency Range (cm⁻¹)
Random Coil/Disordered~1640 - 1655
α-Helix~1650 - 1660
β-Sheet~1620 - 1640 (intermolecular) and ~1680-1700 (antiparallel)
Aggregated β-Sheet (Amyloid)~1615 - 1630

Fluorescence Spectroscopy Applications (e.g., Thioflavin T for Amyloid Fibril Detection)

Fluorescence spectroscopy is a highly sensitive method for detecting the formation of amyloid fibrils. The most common application in this area involves the use of the fluorescent dye Thioflavin T (ThT). royalsocietypublishing.orgroyalsocietypublishing.org ThT exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon binding to the cross-β-sheet structure of amyloid fibrils. tandfonline.comresearchgate.net When excited at around 450 nm, free ThT has a weak emission, but when bound to fibrils, its fluorescence emission is strongly enhanced at approximately 482 nm. royalsocietypublishing.orgresearchgate.net

The ThT fluorescence assay is a standard method for quantifying amyloid fibril formation in vitro and for screening potential aggregation inhibitors. scispace.com The fluorescence intensity is generally proportional to the amount of amyloid fibrils present, allowing for the monitoring of aggregation kinetics in real-time. royalsocietypublishing.org While ThT is a powerful tool, it is important to be aware of potential artifacts, as some compounds can interfere with the ThT fluorescence signal. scispace.com Therefore, it is often recommended to use ThT in conjunction with other techniques to confirm fibril formation. scispace.com Studies have investigated the optimal concentration of ThT for monitoring protein aggregation, with recommendations often falling in the range of 10-20 µM for kinetic studies. royalsocietypublishing.orgroyalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique that can provide atomic-resolution structural information on peptides and proteins in different states. jst.go.jp It is capable of characterizing the structure of Beta-Amyloid (16-26) from its soluble monomeric and oligomeric forms to its insoluble fibrillar aggregates.

Solution NMR is used to study the structure and dynamics of soluble forms of Beta-Amyloid (16-26), such as monomers and early-stage oligomers. jst.go.jp In its monomeric state, Aβ peptides are largely disordered in aqueous solution. jst.go.jp Solution NMR experiments, such as those that measure chemical shifts and nuclear Overhauser effects (NOEs), can identify transient secondary structures and long-range contacts within the peptide. These studies have been crucial in understanding the initial conformational changes that precede aggregation. For instance, studies on Aβ fragments have provided insights into the regions that are prone to forming β-strands. While the full Aβ peptide has been studied more extensively, the principles apply to understanding the behavior of the Aβ(16-26) fragment. The interaction of the peptide with different environments, such as membrane-mimicking solvents, can also be investigated to understand how these factors might influence its conformation. jst.go.jp

Due to the insoluble and non-crystalline nature of amyloid fibrils, solid-state NMR (ssNMR) is the primary technique for obtaining high-resolution structural information. nih.govacademie-sciences.fr ssNMR can determine the secondary structure, the arrangement of β-sheets (parallel or antiparallel), and the specific residues involved in the fibril core. nih.govpnas.org

Early ssNMR studies on fragments of the Aβ peptide, including Aβ(16-22), were instrumental in demonstrating that β-strand segments could be identified by their characteristic ¹³C chemical shifts. nih.gov These studies also revealed that while full-length Aβ(1-40) fibrils typically exhibit an in-register parallel β-sheet organization, fibrils formed from the Aβ(16-22) fragment can adopt an antiparallel β-sheet structure. pnas.org This highlights that the supramolecular organization can depend on the specific amino acid sequence. pnas.org Techniques like magic-angle spinning (MAS) are employed to obtain high-resolution spectra from solid samples. nih.govosti.gov By using selectively isotope-labeled samples, ssNMR can provide distance constraints and torsion angles, which are then used to build detailed molecular models of the fibril structure. pnas.orgresearchgate.net

Table 3: Comparison of NMR Techniques for Aβ(16-26) Studies

NMR TechniqueSample StateInformation ObtainedKey Advantages
Solution NMRSoluble (monomers, oligomers)3D structure, dynamics, transient structures, ligand bindingProvides information on early-stage, non-aggregated species.
Solid-State NMR (ssNMR)Insoluble (fibrils, aggregates)Atomic-resolution structure of fibrils, β-sheet arrangement, packingThe only method for high-resolution structure of insoluble aggregates.

Microscopy Techniques for Beta-Amyloid (16-26) Aggregate Visualization

Microscopy techniques are fundamental to visualizing the morphology and structure of amyloid aggregates. By providing direct images of the fibrils and their precursors, these methods offer critical insights into the physical characteristics of Beta-Amyloid (16-26) assemblies.

While extensive TEM studies on the Beta-Amyloid (16-26) fragment are not as widely documented as those for full-length peptides, related electron microscopy techniques like Micro-electron diffraction (MicroED) have been used. Studies on a variant, Aβ(16-26) D23N, showed that it forms microcrystals that are fibril-like in nature. elifesciences.org These crystalline structures consist of pairs of anti-parallel β-sheets that stack to form a continuous fibril structure throughout the crystal. elifesciences.org

Atomic Force Microscopy (AFM) is a high-resolution imaging technique widely used to study the topography of amyloid aggregates on various surfaces. mdpi.compnas.org It allows for the direct visualization of the aggregation process in real-time and under physiological conditions, providing data on the size and shape of different species, from small oligomers to mature fibrils. pnas.orgnih.gov For instance, studies on the Aβ(1-42) peptide have used AFM to track the evolution from amorphous globular clusters to elongated protofibrils and finally to mature fibrils with distinct morphologies. nih.govbiorxiv.org The shape and size of early-stage oligomers can vary depending on the properties of the surface they interact with. nih.gov AFM can also quantify changes in fibril length and height, offering insights into how different factors may inhibit or promote fibril polymerization. mdpi.com

While AFM has been extensively applied to full-length Aβ peptides and other fragments like Aβ(25-35), specific topographical data for the Beta-Amyloid (16-26) fragment is less detailed in the available research. researchgate.net However, the principles of AFM would allow for the characterization of its aggregation intermediates, revealing their size, shape, and how they assemble into larger structures over time.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a transformative technique for determining the high-resolution atomic structures of amyloid fibrils. nih.govcapes.gov.br This method involves flash-freezing the hydrated sample, which preserves the native structure of the aggregates. biorxiv.org Subsequent 3D reconstruction from thousands of particle images can yield density maps with near-atomic resolution. capes.gov.brmdpi.com Cryo-EM studies on fibrils of full-length Aβ peptides have revealed complex polymorphs, showing how individual peptide chains (protomers) are arranged into protofilaments that intertwine to form the mature fibril. capes.gov.brschroderlab.orgpnas.org These structures have provided crucial details about the cross-β organization, the specific residues forming the β-strands, and the nature of the interfaces between protomers. nih.govmdpi.com

For the Beta-Amyloid (16-26) fragment, the related technique of Micro-electron diffraction (MicroED), which is a form of cryo-electron microscopy, was used to determine the atomic structure of a variant with a hereditary mutation, Aβ(16-26) D23N. elifesciences.orgebi.ac.uk The structure revealed key features that differ from the canonical cross-β architecture, such as an out-of-register arrangement of β-strands. elifesciences.org This suggests that this segment may form conformations present in toxic oligomeric intermediates as well as in mature fibrils. elifesciences.org

Table 1: Structural Data for Aβ(16-26) D23N Fibril-like Crystals from MicroED elifesciences.orgebi.ac.uk
ParameterFinding
PDB / EMDB ID6o4j / EMD-0619
TechniqueMicro-electron diffraction (MicroED)
Resolution1.4 Å
Overall ArchitectureFibril-like crystal composed of stacked, anti-parallel β-sheets.
β-Sheet ArrangementAnti-parallel
Strand RegistrationOut-of-register; strands are tilted relative to the fibril axis.
Structural ImplicationThe structure may represent an interface present in both toxic oligomers and fibrils.

Biophysical Methods for Aggregation Kinetics and Thermodynamics

Biophysical methods are essential for quantifying the dynamics and thermodynamics of the aggregation process. These techniques monitor changes in the size, shape, and concentration of aggregates over time, providing a quantitative understanding of the mechanisms of fibril formation.

Light scattering techniques are non-invasive methods used to monitor the kinetics of protein aggregation in solution. nih.gov Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. kuleuven.bediva-portal.org From these fluctuations, the diffusion coefficient can be calculated, which in turn yields the hydrodynamic radius of the particles. embl-hamburg.de DLS is particularly powerful for detecting the formation of various species during aggregation, from small oligomers to large fibril assemblies, and can resolve multimodal size distributions in heterogeneous samples. nih.govplos.org

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light, which is proportional to the weight-average molecular weight of the particles in solution. embl-hamburg.debiorxiv.org By monitoring the change in scattering intensity over time, SLS provides information about the growth of aggregates. biorxiv.org Together, DLS and SLS offer a comprehensive view of aggregation kinetics, revealing features like the initial lag phase, the rapid growth phase, and the final plateau, which are characteristic of nucleated polymerization. plos.orgnih.gov While these techniques have been widely applied to study the aggregation of full-length Aβ and other amyloid proteins, specific kinetic data for the Beta-Amyloid (16-26) fragment is not prominently available in the reviewed literature. kuleuven.bebiorxiv.org

Analytical Ultracentrifugation (AUC) is a rigorous biophysical technique for characterizing macromolecules and their aggregates in solution. hhu.de It provides information on size, shape, and molecular weight without relying on a calibration standard. hhu.de

Sedimentation Velocity (SV) involves centrifuging a sample at high speed and monitoring the movement of the boundary created by the sedimenting particles over time. hhu.denih.gov This allows for the determination of sedimentation coefficients, which are related to the mass and shape of the particles. nih.gov SV is effective for analyzing the heterogeneity of amyloid species, distinguishing between monomers, oligomers, and larger fibrils. nih.gov

Sedimentation Equilibrium (SE) involves centrifuging a sample at a lower speed for a prolonged period until the process of sedimentation is balanced by diffusion, creating a stable concentration gradient. hhu.denih.gov Analysis of this gradient yields the absolute weight-average molecular weight of the species in solution. nih.govpnas.org This is particularly useful for determining the oligomeric state of a peptide. pnas.org

A study on the closely related Beta-Amyloid (16-34) fragment used sedimentation equilibrium to characterize its initial aggregation state. The results indicated that the peptide was predominantly monomeric when first dissolved. uchicago.edu

Table 2: Sedimentation Equilibrium Data for Beta-Amyloid (16-34) uchicago.edu
ParameterValue
Peptide FragmentAβ(16-34)
TechniqueSedimentation Equilibrium Analytical Ultracentrifugation
Calculated Monomer MW1978.3 g/mol
Experimentally Determined MW2584 g/mol
Inferred Initial StatePredominantly monomeric

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative analysis of protein-ligand interactions. It provides a complete thermodynamic profile of a binding event in a single experiment, including the binding constant (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. utwente.nlsciengine.comnih.gov

In the context of Aβ(16-26), ITC can be employed to study its interaction with various molecules, such as small-molecule inhibitors, chaperones, or other peptides. The process involves titrating a solution of a ligand into a sample cell containing the Aβ(16-26) peptide. sciengine.com As binding occurs, heat is either released or absorbed, and this heat change is measured by the calorimeter. sciengine.comrsc.org The resulting data are plotted as heat change per injection versus the molar ratio of the reactants, yielding a binding isotherm. rsc.org

For instance, a study on the interaction of transthyretin (TTR) with Aβ peptides utilized ITC to determine the thermodynamics of complex formation. nih.gov Similar approaches can be applied to Aβ(16-26) to screen for compounds that bind to this specific region and potentially modulate its aggregation propensity. The thermodynamic parameters obtained from ITC offer insights into the nature of the binding forces (e.g., hydrogen bonds, van der Waals interactions, hydrophobic effects) driving the interaction. rsc.org

ParameterDescriptionInformation Gained
Binding Constant (Ka) Measure of the affinity between the interacting molecules.Strength of the interaction.
Stoichiometry (n) The number of ligand molecules that bind to one macromolecule.Molar ratio of the binding partners in the complex.
Enthalpy (ΔH) The heat released or absorbed during the binding event.Insight into the types of bonds being formed and broken.
Entropy (ΔS) The change in the randomness or disorder of the system upon binding.Information about conformational changes and solvent reorganization.
Gibbs Free Energy (ΔG) The overall energy change of the binding process, calculated from Ka.Spontaneity of the interaction.

This table provides a summary of the key thermodynamic parameters that can be determined using Isothermal Titration Calorimetry.

Chromatographic and Electrophoretic Separations for Beta-Amyloid (16-26) Species

The aggregation of Aβ(16-26) results in a heterogeneous mixture of species, from monomers to large fibrillar structures. Chromatographic and electrophoretic techniques are essential for separating and characterizing these different aggregates.

Gel electrophoresis is a widely used technique to separate macromolecules based on their size and charge. For Aβ aggregates, which can be large and insoluble, specialized methods like semi-denaturing detergent agarose (B213101) gel electrophoresis (SDD-AGE) are employed. nih.govresearchgate.net Unlike standard polyacrylamide gel electrophoresis (PAGE), which is unsuitable for very large protein complexes, agarose gels have larger pores that allow for the separation of high-molecular-weight aggregates. researchgate.net

In SDD-AGE, samples are treated with a low concentration of a detergent like sodium dodecyl sulfate (B86663) (SDS) to dissociate non-amyloid protein interactions while preserving the core amyloid structure. researchgate.net This allows for the analysis of the size distribution of the core, SDS-resistant amyloid polymers. researchgate.net Studies have shown that the mobility of amyloid aggregates in the gel can be influenced by factors such as the pH of the running buffer. nih.gov Following electrophoresis, the separated species can be transferred to a membrane and detected by Western blotting using specific antibodies. This approach has been used to analyze the size of aggregates of the full-length Aβ42 peptide and can be adapted for Aβ(16-26). researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netacs.org This method provides information not only on the mass-to-charge ratio (m/z) of the species but also on their rotational cross-section (Ω), which is related to their three-dimensional structure. pnas.org

IM-MS is particularly valuable for studying the early stages of Aβ aggregation, as it can distinguish between different conformational states of oligomers of the same mass. researchgate.netibb.waw.pl For example, it can differentiate between compact, globular oligomers and more extended, fibrillar structures. nih.gov Studies on full-length Aβ peptides have used IM-MS to observe the transition from random assemblies to β-sheet structures during fibril formation. nih.gov This technique has revealed that Aβ can form distinct oligomeric arrangements that may lead to either toxic oligomers and fibrils or non-toxic amorphous aggregates. researchgate.net By applying IM-MS to Aβ(16-26), researchers can gain detailed insights into the conformational landscape of its oligomers and how these structures evolve over time.

TechniquePrinciple of SeparationInformation ObtainedApplication to Aβ(16-26)
Gel Electrophoresis (SDD-AGE) Size and charge in a semi-denaturing gel matrix.Size distribution of large, SDS-resistant aggregates.Profiling the size of Aβ(16-26) fibrils and large oligomers.
Ion Mobility-Mass Spectrometry (IM-MS) Ion mobility (shape and size) and mass-to-charge ratio in the gas phase.Conformational states, oligomer distribution, and structural transitions.Characterizing the different conformations of Aβ(16-26) monomers and early-stage oligomers.

This table compares the principles and applications of Gel Electrophoresis and Ion Mobility-Mass Spectrometry for studying Beta-Amyloid (16-26) species.

Peptide Synthesis and Purification Strategies for Beta-Amyloid (16-26) and its Variants

The chemical synthesis of Aβ peptides, including the (16-26) fragment, is challenging due to their hydrophobicity and high propensity to aggregate. biotage.com Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for producing these peptides. rsc.orgspringernature.com

Several strategies have been developed to overcome the difficulties associated with synthesizing and purifying Aβ peptides. These include the use of specialized resins like PEG-modified polystyrene (ChemMatrix) and the incorporation of solubilizing tags. rsc.orgresearchgate.net For instance, a double linker system has been shown to improve the solubility and chromatographic resolution of the full-length Aβ42 peptide, facilitating its purification. rsc.org Another approach involves using a basic solution, such as 1% aqueous ammonium (B1175870) hydroxide, to dissolve the crude peptide and maintain it in a monomeric state during purification by reversed-phase high-performance liquid chromatography (RP-HPLC). biotage.com The choice of mobile phase modifier is also a critical consideration. biotage.com

Purification of the synthesized Aβ(16-26) is typically achieved by RP-HPLC. rsc.org The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry. Proper handling and solubilization of the lyophilized peptide are crucial to prevent pre-formed aggregates and ensure the use of monomeric peptide for subsequent biophysical studies. biotage.com

In Vitro Model Systems for Beta-Amyloid (16-26) Aggregation Studies

A variety of in vitro models are used to study the aggregation of Aβ peptides. mdpi.com These systems allow for the investigation of the aggregation process under controlled conditions, providing insights into the molecular mechanisms involved.

One common approach is to monitor the aggregation process using fluorescence spectroscopy with dyes like Thioflavin T (ThT). plos.org ThT exhibits a significant increase in fluorescence intensity upon binding to β-sheet-rich structures, such as amyloid fibrils. plos.org This assay can be used to study the kinetics of Aβ(16-26) aggregation and to screen for inhibitors of this process. plos.orgacs.org

Molecular dynamics (MD) simulations provide an in-silico approach to study the early events of Aβ aggregation at an atomistic level. mdpi.com Simulations of the Aβ(16-22) fragment, which is part of the (16-26) sequence, have shown that these peptides can form antiparallel, β-barrel-like structures. biorxiv.org These computational models can help to understand the formation of homogenous and heterogeneous oligomers and provide insights into the structural morphologies of potentially toxic species. mdpi.combiorxiv.org

Model SystemDescriptionKey Findings for Aβ PeptidesRelevance to Aβ(16-26)
Thioflavin T (ThT) Fluorescence Assay A fluorescent dye that binds to β-sheet structures.Allows for real-time monitoring of fibril formation and screening of inhibitors. plos.orgCan be used to study the kinetics of Aβ(16-26) aggregation and the effects of potential inhibitors.
Molecular Dynamics (MD) Simulations A computational method to simulate the motion of atoms and molecules.Provides insights into the early stages of aggregation and the structures of oligomers. mdpi.comCan be used to predict the structure and stability of Aβ(16-26) oligomers and their interactions with other molecules.

This table outlines in vitro model systems used for studying Beta-Amyloid (16-26) aggregation.

Molecular and Structural Determinants of Beta Amyloid 16 26 Conformation and Assembly

Conformational Ensemble of Monomeric Beta-Amyloid (16-26)

In aqueous solution, monomeric Aβ(16-22) is predicted to exist predominantly in a random coil configuration pnas.org. However, the conformational ensemble of the Aβ(16-26) monomer is dynamic and can be influenced by its environment. Molecular dynamics (MD) simulations have shown that while the peptide lacks a stable tertiary structure in bulk solution, it has a propensity to populate more ordered conformations, such as β-hairpins, particularly at hydrophilic-hydrophobic interfaces mdpi.comjst.go.jp. These interfaces can mimic the surface of cell membranes, suggesting that interaction with biological surfaces could be an initiating step in the conformational transition towards aggregation-prone states. The central hydrophobic cluster (residues 17-21) and the N- and C-terminal residues play a crucial role in the accessible conformations of the monomer.

Conformational Features of Monomeric Aβ(16-22)
EnvironmentPredominant ConformationKey Findings from MD Simulations
Aqueous SolutionRandom CoilThe peptide does not adopt a stable, folded structure.
Hydrophilic-Hydrophobic Interfaceβ-hairpin, extended structuresInterfaces promote a conformational shift to more ordered, aggregation-prone structures. Hydrophilic residues (Lys, Glu) tend to remain in the aqueous phase while hydrophobic residues (Leu, Val, Phe, Ala) orient towards the hydrophobic phase mdpi.comjst.go.jp.

Oligomeric Intermediate Structures of Aβ(16-26)

The aggregation of Aβ(16-26) proceeds through the formation of soluble oligomeric intermediates, which are considered to be the primary neurotoxic species. These oligomers are structurally heterogeneous and transient. Studies on the shorter, highly amyloidogenic fragment Aβ(16-22) have provided significant insights into the early oligomerization steps.

Atomic force microscopy-infrared (AFM-IR) nanospectroscopy has revealed a structural transition during the aggregation of Aβ(16-22), where early-stage oligomers are characterized by a parallel β-sheet organization nih.govbiorxiv.orgacs.org. As aggregation progresses, these oligomers can evolve into fibrils with an antiparallel β-sheet structure. MD simulations of Aβ(16-22) trimers have shown that both parallel and antiparallel β-sheet arrangements are possible, with the antiparallel conformation being stabilized by a salt bridge between Lys16 and Glu22 acs.org. The presence of metal ions, such as Zn2+, can disrupt this salt bridge and favor the formation of parallel or hybrid parallel/antiparallel structures acs.org.

Structural Characteristics of Aβ(16-22) Oligomers
Oligomer StagePredominant β-Sheet StructureStabilizing InteractionsTechnique
Early-stageParallelHydrophobic interactionsAFM-IR nih.govbiorxiv.orgacs.org
Later-stage/FibrillarAntiparallelSalt bridge (Lys16-Glu22)MD Simulations acs.org, Solid-State NMR nih.govpnas.org

Fibrillar Architectures of Beta-Amyloid (16-26)

Mature amyloid fibrils formed from Aβ(16-26) and its shorter fragments exhibit a high degree of structural order, characterized by a cross-β architecture where β-sheets run parallel to the fibril axis and the β-strands are perpendicular to it.

Amyloid fibrils are known to be polymorphic, meaning they can adopt multiple, distinct, self-propagating structures from the same polypeptide sequence nih.govnih.gov. This polymorphism is observed in fibrils formed from Aβ(16-26) and its fragments and can manifest as variations in fibril morphology, such as width and helical twist, as observed by transmission electron microscopy (TEM) and atomic force microscopy (AFM) nih.govresearchgate.net. At the molecular level, polymorphism can arise from different packing arrangements of the β-sheets or different conformations of the peptide within the fibril pnas.orgplos.org. For instance, studies on Aβ(16-21) have revealed the existence of packing polymorphism, where the same sequence can form distinct steric zipper structures through different packing arrangements pnas.org.

The organization of β-sheets within Aβ(16-26) fibrils can be either parallel or antiparallel. Solid-state NMR studies on Aβ(16-22) fibrils have conclusively shown an antiparallel β-sheet organization nih.govpnas.orgnih.govpnas.orgacs.org. However, research also indicates a fascinating structural transformation where early-stage aggregates of Aβ(16-22) adopt a parallel β-sheet structure that transitions to an antiparallel organization as the fibrils mature nih.govbiorxiv.orgacs.org. This is contrary to the in-register parallel β-sheet organization typically found in fibrils of the full-length Aβ peptide. The nonamphiphilic nature of the Aβ(16-22) fragment is thought to favor the antiparallel arrangement, which is stabilized by electrostatic interactions between the oppositely charged N- and C-termini nih.govpnas.org.

The spine of amyloid fibrils is formed by a "steric zipper" motif, where two β-sheets mate together with their side chains interdigitating in a dry interface nih.govplos.org. Micro-electron diffraction (MicroED) studies of a mutated Aβ(16-26) fragment (containing the D23N mutation) revealed a Class 7 steric zipper motif elifesciences.org. In this structure, pairs of antiparallel β-sheets are stacked, with neighboring sheets oriented face to back. Similarly, the Aβ(16-21) fragment has been shown to form a Class 7 steric zipper, with strands in an antiparallel orientation and the sheets packed in parallel nih.gov. These steric zipper structures provide a high degree of stability to the amyloid fibril core.

Steric Zipper Classification in Aβ Fragments
FragmentSteric Zipper Classβ-Sheet ArrangementReference
Aβ(16-26) D23NClass 7Antiparallel β-sheets elifesciences.org
Aβ(16-21)Class 7Antiparallel β-strands, parallel β-sheets nih.gov

Role of Specific Amino Acid Residues in Beta-Amyloid (16-26) Assembly

The specific amino acid sequence of Aβ(16-26) is a key determinant of its aggregation propensity and the resulting fibril structure.

Phenylalanine 19 (F19) and Phenylalanine 20 (F20): These aromatic residues are part of the central hydrophobic core and are critical for the aggregation of Aβ. The aromatic side chains can engage in π-stacking interactions, which are thought to contribute to the stability of the amyloid core nih.govnsf.gov. However, studies involving the substitution of these phenylalanines with leucine, which has a similar hydrophobicity but lacks the aromatic ring, have yielded complex results. Some studies suggest that F19 favors the nucleation of aggregation, while substitution of F20 can accelerate it nih.gov. Other research indicates that replacing both F19 and F20 with non-aromatic hydrophobic residues can even enhance amyloid formation, suggesting that generic hydrophobicity, rather than specific π-stacking, may be the dominant driving force in some contexts princeton.edu. These findings underscore the nuanced role of aromatic residues in Aβ assembly.

Mechanisms and Kinetics of Beta Amyloid 16 26 Self Assembly and Aggregation

Nucleation-Dependent Polymerization Model Applied to Beta-Amyloid (16-26)

The aggregation of Beta-Amyloid (16-26) follows a nucleation-dependent polymerization model, a widely accepted framework for amyloid fibril formation. worldscientific.comaging-us.comiphy.ac.cn This process is characterized by two distinct phases: a lag phase (nucleation) and a subsequent rapid growth phase (elongation). aging-us.comiphy.ac.cn

Primary Nucleation Events in Aβ(16-26) Aggregation

Primary nucleation is the initial and rate-limiting step in the self-assembly of Aβ(16-26), where soluble monomers associate to form a stable nucleus without the involvement of pre-existing aggregates. nih.govrsc.org This process can occur either in the bulk solution (homogeneous nucleation) or on a surface (heterogeneous nucleation), such as the wall of a reaction vessel or the air-water interface. rsc.org For Aβ(16-26), studies suggest that the nucleus is composed of approximately 6-7 peptide molecules. researchgate.net

The formation of these primary nuclei is a critical prerequisite for the subsequent rapid elongation into fibrils. worldscientific.com In the absence of fibrils, all new aggregates must be formed through these primary pathways. cam.ac.uk The hydrophobic interactions, particularly involving the aromatic residues Phe-19 and Phe-20, are considered driving forces for the initiation of primary nucleation. nih.gov Once a critical concentration of these nuclei is formed, the aggregation process transitions into the elongation phase.

Elongation Phase of Beta-Amyloid (16-26) Fibril Growth

Following the formation of a stable nucleus, the elongation phase of Beta-Amyloid (16-26) fibril growth commences. This phase is characterized by the rapid addition of monomeric peptides to the ends of the pre-existing nuclei or growing fibrils. worldscientific.comaging-us.combmbreports.org This process is significantly more favorable and proceeds much faster than the initial nucleation event. aging-us.com The fibrils grow in proportion to the number of available seeds and the concentration of monomeric Aβ(16-26). worldscientific.com

The structure of the growing fibril is composed of β-sheet rich, unbranched, and unidirectional protein assemblies. bmbreports.org The peptide backbones of the monomers align to form intermolecular hydrogen bonds, which stabilize the β-sheet structure and drive the unidirectional growth of the fibril. bmbreports.org The monomers in the fibril spine are repeated at regular intervals. bmbreports.org This elongation process continues until the concentration of available monomers drops below a critical level, at which point the aggregation process reaches an equilibrium or steady state. worldscientific.comugr.es

Secondary Nucleation and Fibril Fragmentation in Aβ(16-26) Aggregation

Secondary nucleation and fibril fragmentation are two mechanisms that can significantly accelerate the aggregation of Beta-Amyloid (16-26) by increasing the number of active growth sites.

Secondary Nucleation: This process involves the formation of new nuclei on the surface of existing fibrils. bmbreports.orgpnas.orgnih.gov The fibril surface acts as a catalyst, promoting the association of monomeric peptides to form new oligomeric seeds. pnas.orgnih.gov These newly formed nuclei can then detach and grow into new fibrils, leading to an exponential increase in the fibril population. cam.ac.uk This mechanism is often the dominant source of new aggregates once a critical concentration of fibrils has been established. cam.ac.uknih.gov Studies on related Aβ peptides have shown that secondary nucleation can be a major source of toxic oligomers. cam.ac.uk

Fibril Fragmentation: This is a monomer-independent process where elongated fibrils break into smaller fragments. nih.gov Each new fragment provides an additional active end for monomer addition, thereby amplifying the rate of fibril elongation. bmbreports.org While considered a minor contributor compared to secondary nucleation in some amyloid systems, fragmentation can still play a role in the proliferation of amyloid aggregates. bmbreports.org

Both secondary nucleation and fragmentation contribute to a positive feedback loop, where the products of the aggregation process (fibrils) catalyze further aggregation. bmbreports.org

Influence of Concentration on Beta-Amyloid (16-26) Aggregation Pathways

The concentration of Beta-Amyloid (16-26) is a critical determinant of its aggregation kinetics and pathways. worldscientific.comelifesciences.org The nucleation-dependent polymerization model inherently predicts a strong concentration dependence, particularly for the lag phase. worldscientific.com

High concentrations of Aβ peptides can also favor the formation of amorphous precipitates over well-ordered fibrils. mdpi.com The specific aggregation pathway and the morphology of the resulting aggregates are therefore highly dependent on the initial peptide concentration.

Aβ(1-42) Concentration Effect on Aggregation Reference
Up to 3 µMRate constant for fibril formation increases with concentration. aip.org
Above 3 µMRate constant for fibril formation remains constant. aip.org
50 µM or moreRequired for the formation of amyloid fibrils at 37°C. ugr.es
20-30 µMForms only protofilaments or nascent fibrils after 24h at 37°C. ugr.es

This table presents data for the related Aβ(1-42) peptide to illustrate the general principles of concentration dependence on aggregation.

Effects of Environmental Factors on Beta-Amyloid (16-26) Aggregation Kinetics and Morphology

The aggregation kinetics and the resulting morphology of Beta-Amyloid (16-26) fibrils are highly sensitive to a range of environmental factors. elifesciences.orgresearchgate.net These factors can significantly modulate the different stages of the nucleation-dependent polymerization process.

pH: The pH of the solution plays a crucial role by altering the charge states of the amino acid residues in the peptide, particularly the glutamic acid at position 22 and the lysine (B10760008) at position 16. acs.org At neutral pH, the Aβ(16-22) fragment adopts a less folded, bending motif. acs.org However, under acidic conditions, the protonation of the glutamic acid side chain leads to a refolding into an extended β-strand conformation, which promotes macroscopic assembly. acs.org Studies on full-length Aβ have shown that aggregation is generally accelerated at slightly acidic pH values. pnas.orgresearchgate.net

Ionic Strength: The ionic strength of the solution, typically modulated by salt concentration, influences the electrostatic interactions between peptide molecules. bmbreports.orgnih.gov An increase in ionic strength can screen the electrostatic repulsion between charged residues, thereby stabilizing the peptide and increasing the rate of nucleation and fibrillation. bmbreports.orgnih.gov This effect has been observed to be similar to a decrease in pH. bmbreports.org Molecular dynamics simulations suggest that at low ionic strength, fibril elongation is promoted by hydrogen bonding, whereas at higher ionic strength, aggregation is driven more by hydrophobic interactions. acs.org

Temperature: Temperature significantly impacts the rate of Aβ(16-26) aggregation. researchgate.netresearchgate.net Higher temperatures generally accelerate the aggregation process by increasing molecular motion and the frequency of intermolecular collisions, which favors the formation of nuclei and the elongation of fibrils. aip.orgnih.gov Studies on Aβ(1-42) have shown a linear Arrhenius relationship, indicating that higher temperatures favor fibrillization. aip.org Slight increases in temperature within the physiological range can have a significant impact on the fibrillation process. acs.org

Solvent: The solvent environment can also influence aggregation. For instance, the presence of organic co-solvents can alter the conformational landscape of the peptide and affect its aggregation propensity. researchgate.net Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to affect the fibrillization of Aβ peptides, with low concentrations enhancing the rate of fibril growth. aip.org

Environmental Factor Effect on Aβ Aggregation Reference
pH Acidic pH can promote a more aggregation-prone conformation. acs.org
Aggregation is generally accelerated at slightly acidic pH. pnas.orgresearchgate.net
Ionic Strength Increased ionic strength accelerates fibrillation by screening electrostatic repulsion. bmbreports.orgnih.gov
At high ionic strength, aggregation is driven by hydrophobic interactions. acs.org
Temperature Higher temperatures generally accelerate aggregation. aip.orgnih.govresearchgate.net
Slight increases in physiological temperature can have significant effects. acs.org
Solvent Low concentrations of fluorinated alcohols can enhance fibril growth. aip.org

This table summarizes the general effects of environmental factors on the aggregation of Aβ peptides, including findings from studies on related fragments and full-length Aβ.

Interactions of Beta Amyloid 16 26 with Biological and Synthetic Systems

Interaction of Aβ(16-26) with Lipid Bilayers and Membranes

The interaction between Aβ peptides and the cell membrane is a crucial aspect of amyloid pathology. nih.gov Cellular membranes can serve as platforms that influence protein aggregation, potentially nucleating the process. nsf.gov The fluid surface of a lipid bilayer is known to affect protein structure and dynamics, and a substantial enhancement of Aβ aggregation is observed in the presence of lipid membranes. nsf.gov While Aβ peptides can interact with membranes by inserting into the lipid core to form channels or by binding to the surface, these interactions can alter the membrane's biophysical properties. mdpi.comnih.gov Studies on Aβ fragments provide insight into which specific regions of the peptide drive these interactions. Research on fragments such as Aβ(10-26) and Aβ(16-22), which overlap with the Aβ(16-26) sequence, reveals that this central hydrophobic core is pivotal in mediating membrane association and disruption. nsf.gov

The binding and subsequent insertion of Aβ peptides into lipid bilayers are governed by a combination of electrostatic and hydrophobic interactions. mdpi.comnih.gov Initially, electrostatic attraction between positively charged residues on the peptide and negatively charged lipid headgroups on the membrane surface facilitates the initial contact. nih.govmdpi.comnih.gov For the Aβ(16-26) fragment (sequence KLVFFAEDV), the lysine (B10760008) (K) at position 16 provides a positive charge that can interact with anionic lipid headgroups. acs.org

Following this initial adsorption, hydrophobic interactions between the peptide's nonpolar residues and the lipid acyl chains drive its insertion into the membrane's hydrophobic core. nih.govfrontiersin.org The Aβ(16-26) sequence contains a highly hydrophobic stretch, LVFFA, which is critical for this process. Studies using Aβ fragments have shown that those containing this central hydrophobic core, such as Aβ(10-26) and Aβ(16-22), extensively aggregate on and disrupt lipid bilayers. nsf.gov This suggests a strong propensity for membrane insertion. The process of binding to the membrane can induce a conformational change in the peptide, often leading to an increase in β-sheet structure, which is a prerequisite for aggregation. mdpi.com

The specific lipid composition of a membrane plays a critical role in modulating the aggregation and conformational state of Aβ peptides. mdpi.comacs.orgacs.org The presence of certain lipids can either accelerate or inhibit aggregation. acs.orgbiorxiv.org

Cholesterol and Sphingolipids: Neuronal plasma membranes are rich in cholesterol, sphingolipids, and gangliosides. nih.gov Cholesterol, in particular, has been shown to enhance the rate of Aβ nucleation and aggregation within membranes. mdpi.commdpi.com Sphingomyelin can bind Aβ peptides at the membrane surface, initiating the fibrillation process, while cholesterol in the deeper regions of the bilayer interacts with the peptide's hydrophobic core, pulling it deeper into the membrane and promoting conformational changes. mdpi.com

Anionic Lipids: The presence of negatively charged lipids, such as phosphatidylserine (B164497) (PS) or gangliosides, can significantly increase the affinity of Aβ peptides for the membrane through electrostatic interactions. mdpi.com The ganglioside GM1, in particular, has been shown to catalyze Aβ oligomerization and form highly toxic fibrils. mdpi.comnih.govbiorxiv.org

Lipid Diversity: Interestingly, while individual lipids can have strong acceleratory or inhibitory effects, complex lipid mixtures found in biological membranes may buffer these extreme behaviors, creating a form of resilience against aggregation. acs.orgacs.org

Studies using model total brain lipid extract (TBLE) bilayers have shown that Aβ fragments containing the central hydrophobic core, like Aβ(10-26) and Aβ(16-22), form distinct fibrillar aggregates and disrupt the bilayer, whereas other fragments have minimal interaction. nsf.gov This highlights the importance of the 16-26 region in membrane-mediated aggregation.

Table 1: Influence of Membrane Components on Aβ Aggregation

Membrane Component Effect on Aβ Aggregation Interaction Mechanism Citations
Cholesterol Enhances nucleation and aggregation Interacts with hydrophobic Aβ regions, drawing the peptide into the bilayer mdpi.commdpi.com
Sphingomyelin Initiates fibrillation Binds Aβ peptides on the membrane surface mdpi.com
Ganglioside GM1 Catalyzes oligomerization, forms more toxic fibrils Binds Aβ, creating a seed for aggregation mdpi.comnih.govbiorxiv.org
Anionic Lipids (e.g., PS) Increases binding affinity Electrostatic attraction between negative lipid headgroups and positive Aβ residues mdpi.com
Complex Lipid Mixtures Can buffer extreme effects, providing resilience Averaging of individual lipid effects acs.orgacs.org

A primary mechanism of Aβ-induced cytotoxicity is the disruption of cell membrane integrity, leading to dysregulation of ion homeostasis. nih.govnih.gov Aggregates of Aβ fragments containing the 16-22 and 10-26 sequences have been shown to disrupt bilayer structure, causing increased surface roughness and the formation of holes spanning the membrane. nsf.gov

Two main, non-mutually exclusive mechanisms for membrane disruption by Aβ have been proposed:

Pore/Ion Channel Formation: Soluble oligomers can bind to and insert into the membrane, forming pore-like structures that allow for the unregulated passage of ions, such as Ca²⁺. nih.govnih.govnih.gov

Detergent-Like Mechanism: The process of fibril elongation on the membrane surface can lead to the extraction of lipid molecules from the bilayer, causing large-scale membrane fragmentation. mdpi.comnih.govnih.gov

Recent studies suggest a two-step process where initial permeabilization is caused by small pores formed by oligomers, followed by more extensive membrane damage and fragmentation caused by growing fibrils. mdpi.comnih.gov The presence of gangliosides appears to be particularly important for the fiber-dependent disruption step. nih.gov The ability of aggregates from the Aβ(16-26) region to cause significant structural damage to model membranes underscores the critical role of this sequence in amyloid-mediated membrane disruption. nsf.gov

Beta-Amyloid (16-26) Interactions with Molecular Chaperones and Protein Quality Control Systems

Cells possess a sophisticated network of molecular chaperones and protein quality control (PQC) systems to prevent the accumulation of misfolded and aggregated proteins. nih.govfraserlab.com These systems can refold misfolded proteins, target them for degradation via the ubiquitin-proteasome system (UPS) or autophagy, or sequester aggregates to mitigate their toxicity. nih.govscienceopen.com

Molecular chaperones, particularly heat shock proteins (HSPs), have been shown to interfere with the aggregation of full-length Aβ. rsc.orgmdpi.com They can act at various stages of the aggregation pathway:

Inhibition of Nucleation: Some chaperones, like DNAJB6, can sub-stoichiometrically inhibit the formation of amyloid nuclei. nih.gov

Blocking Fibril Elongation: Chaperones such as αB-crystallin can bind to the ends of growing fibrils, preventing further monomer addition. rsc.org

Facilitating Degradation: Chaperones can recognize and bind to misfolded proteins, targeting them to cellular degradation machinery like the proteasome. scienceopen.com

While extensive research has focused on full-length Aβ, specific data on the direct interaction between the Aβ(16-26) fragment and molecular chaperones is limited. However, the general mechanisms are applicable. Chaperones like Hsp70 recognize exposed hydrophobic stretches on misfolded proteins, a key feature of the Aβ(16-26) sequence (LVFFA). scienceopen.com It is plausible that chaperones could bind to this region in monomeric or oligomeric forms of the fragment, preventing its aggregation. For instance, the small chaperone protein HSP-16.2 has been shown to suppress Aβ toxicity in vivo. fraserlab.com Furthermore, aggregated Aβ(16-26) has been shown to bind to hexapeptide motifs in the Tau protein, indicating its capacity for specific protein-protein interactions. researchgate.net

Table 2: Examples of Molecular Chaperones Interacting with Aβ and Their General Mechanisms

Chaperone Family Example Mechanism of Action on Aβ Aggregation Citations
Small HSPs αB-crystallin, HSP-16.2 Inhibits elongation and secondary nucleation; suppresses toxicity fraserlab.comrsc.org
HSP40 DNAJB6 Sub-stoichiometric inhibition of primary nucleation nih.gov
HSP70 Hsc70 Binds exposed hydrophobic regions, facilitates degradation scienceopen.com
HSP90 Hsp90 Assists in protein folding and stabilization mdpi.com
Extracellular Clusterin Interferes with Aβ aggregation rsc.org

Interaction with Polysaccharides and Glycosaminoglycans

Glycosaminoglycans (GAGs) are long, negatively charged polysaccharides that are major components of the extracellular matrix and are consistently found within amyloid plaques. acs.orgcdnsciencepub.com GAGs, such as heparan sulfate (B86663), can act as scaffolds, accelerating the aggregation of amyloid peptides and stabilizing the resulting fibrils. researchgate.netacs.org

The interaction between Aβ fragments and GAGs is primarily driven by electrostatic attraction between the positively charged amino acid residues on the peptide and the negatively charged sulfate and carboxyl groups on the GAGs. acs.orgcdnsciencepub.com A study specifically investigating the interaction of the Aβ(16-22) fragment (KLVFFAE) with various GAGs provided detailed molecular insights. acs.org

Binding Mechanism: The primary driver for the binding of Aβ(16-22) to GAGs is the electrostatic interaction between the positively charged lysine (K) at position 16 and the negative charges on the GAGs. acs.org

Effect on Aggregation: This interaction fundamentally alters the aggregation pathway. In solution, Aβ(16-22) aggregation is influenced by an intramolecular salt bridge between K16 and the C-terminal glutamate (B1630785) (E22), leading to the formation of antiparallel β-sheets. acs.org However, in the presence of sulfated GAGs, the interaction of K16 with the GAG masks this charge, promoting intermolecular hydrophobic interactions between the LVFFA cores. This results in a templating effect, yielding more ordered aggregates with a parallel β-sheet arrangement. acs.org

Role of Sulfation: The degree of sulfation on the GAG is critical. Sulfated GAGs have a much stronger effect on promoting parallel, ordered aggregation compared to non-sulfated GAGs like hyaluronic acid. acs.org

These findings demonstrate that GAGs are not passive components but actively modulate the structure and aggregation mechanism of the Aβ(16-26) region, likely contributing to the formation of pathological amyloid deposits. acs.orgnih.gov

Table 3: Interaction of Aβ(16-22) with Glycosaminoglycans (GAGs)

GAG Type Key Interaction Site Effect on Aβ(16-22) Aggregation Resulting Conformation Citation
Sulfated GAGs Electrostatic attraction with Lysine (K16) Promotes aggregation, acts as a template for ordering Parallel β-sheets acs.org
Non-sulfated GAGs Weaker interaction with Lysine (K16) Minor effect on aggregation pathway Antiparallel β-sheets (similar to solution) acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
Beta-Amyloid (16-26) Aβ(16-26)
Cholesterol
Sphingomyelin
Phosphatidylserine PS
Ganglioside GM1 GM1
Total Brain Lipid Extract TBLE
αB-crystallin
Heat Shock Protein HSP
DNAJB6
Clusterin
Copper Ion Cu²⁺
Zinc Ion Zn²⁺
Iron Ion Fe³⁺
Heparan Sulfate
Hyaluronic Acid
Lysine K
Leucine L
Valine V
Phenylalanine F
Alanine A
Glutamic Acid E
Aspartic Acid D
Histidine His

Cross-Talk with Other Amyloidogenic Peptides and Proteins

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. However, the in vivo environment is a complex milieu where multiple amyloidogenic proteins coexist. The interaction, or "cross-talk," between different amyloidogenic species, such as the full-length Aβ(1-40) and Aβ(1-42), tau protein, islet amyloid polypeptide (IAPP), and alpha-synuclein, can significantly influence their aggregation kinetics and the formation of toxic species. nih.govnih.gov The fragment Aβ(16-26) is a critical region within the full-length Aβ peptide that is known for its high propensity to aggregate and form β-sheet structures. Understanding its interactions with other key amyloidogenic players provides insight into the broader pathological landscape of protein misfolding diseases.

Research has shown that the presence of one type of amyloid can accelerate the aggregation of another, a phenomenon known as cross-seeding. nih.govnih.gov This is particularly relevant in diseases where multiple protein deposits are found, such as the co-occurrence of Aβ plaques and tau neurofibrillary tangles in Alzheimer's disease, and the presence of α-synuclein Lewy bodies in a significant portion of Alzheimer's cases. frontiersin.orgbiorxiv.org Similarly, epidemiological studies have suggested a link between Alzheimer's disease and type 2 diabetes, where IAPP aggregates are the pathological hallmark. biorxiv.orgdiva-portal.org These clinical observations underscore the importance of investigating the molecular mechanisms of cross-talk between different amyloidogenic proteins.

The fragment Aβ(16-22) is considered a critical segment for Aβ aggregation, and its interaction with other amyloidogenic proteins can modulate this process. biorxiv.org For instance, studies have explored the cross-seeding between Aβ and tau. It has been demonstrated that Aβ oligomers can induce the oligomerization of tau in vitro, suggesting that the initial misfolding of Aβ can trigger the subsequent pathology of tau. nih.gov Furthermore, the structural similarities between the amyloid cores of different proteins may provide a basis for these interactions. nih.govdiva-portal.org

Interactions between Aβ and α-synuclein have also been extensively studied. Evidence suggests a synergistic relationship where the aggregation of one protein can promote the aggregation of the other. nih.gov This is supported by findings in transgenic animal models where the presence of both pathologies leads to accelerated cognitive decline. biorxiv.org The non-amyloid component (NAC) region of α-synuclein, which is itself amyloidogenic, has been found within Aβ plaques, further highlighting the intimate relationship between these two proteins. nih.gov

The cross-talk between Aβ and IAPP is another area of active investigation, driven by the comorbidity of Alzheimer's disease and type 2 diabetes. biorxiv.org In vitro studies and experiments in cellular and animal models have shown that Aβ and IAPP can co-aggregate and that the presence of one can seed the fibrillation of the other. diva-portal.org This interaction appears to enhance cytotoxicity, providing a potential molecular link between these two metabolic and neurodegenerative disorders. diva-portal.org

Cross-seeding is a phenomenon where pre-formed amyloid fibrils of one protein can act as a template or "seed" to accelerate the aggregation of a different amyloidogenic protein. nih.govresearchgate.net This process bypasses the slow primary nucleation phase of amyloid formation. nih.gov The mechanism of cross-seeding is thought to rely on structural similarities between the interacting amyloid proteins, particularly in their β-sheet-rich core structures. nih.gov The Aβ(16-22) region, with its high propensity to form β-sheets, is a key player in these interactions. rsc.org

Two primary models have been proposed to explain the mechanism of cross-seeding:

Templated Misfolding: In this model, the pre-existing seed provides a structural template onto which monomers of another protein can bind and adopt a similar misfolded conformation. This templating effect lowers the energy barrier for the conformational conversion of the soluble protein into an aggregation-prone state. The degree of structural compatibility between the seed and the monomer is a critical determinant of the efficiency of cross-seeding. nih.gov

Surface-Catalyzed Secondary Nucleation: This mechanism suggests that the surface of the pre-formed fibril acts as a catalytic site for the nucleation of the second protein. pnas.org The fibril surface can increase the local concentration of the soluble protein, thereby facilitating its aggregation without necessarily requiring a direct templating of the seed's specific structure. In this scenario, the fibril acts more like a promiscuous nanoparticle, promoting aggregation through non-specific surface interactions. pnas.org

The cross-seeding between Aβ and other amyloidogenic proteins has been demonstrated in numerous studies. For example, Aβ aggregates have been shown to seed the aggregation of tau protein, and vice versa. nih.gov This interaction is thought to be a key link in the amyloid cascade hypothesis of Alzheimer's disease, where Aβ pathology is believed to initiate and drive the subsequent tau pathology. nih.gov Similarly, Aβ can cross-seed the aggregation of α-synuclein, the protein implicated in Parkinson's disease. nih.gov This is supported by observations of co-localized Aβ and α-synuclein aggregates in the brains of patients with both Alzheimer's and Parkinson's-like pathologies. biorxiv.org

The interaction between Aβ and IAPP, the amyloidogenic peptide in type 2 diabetes, is another well-documented example of cross-seeding. diva-portal.org The structural similarities between the amyloid cores of Aβ and IAPP are thought to facilitate this process, potentially contributing to the observed comorbidity of the two diseases. biorxiv.orgdiva-portal.org

Table 1: Examples of Cross-Seeding Interactions Involving Amyloid-Beta

Interacting Protein Key Findings References
Aβ(1-40) / Aβ(1-42) Full-length Aβ species can self-seed and cross-seed each other's aggregation. Aβ(1-42) is generally more amyloidogenic and can act as a more potent seed. nih.gov
Tau Aβ oligomers can induce the aggregation and hyperphosphorylation of tau protein. Some studies suggest a reciprocal interaction where tau can also influence Aβ aggregation. frontiersin.orgnih.govmdpi.com
IAPP Aβ and IAPP can co-aggregate and cross-seed each other's fibril formation. This interaction may enhance cytotoxicity and provides a molecular link between Alzheimer's disease and type 2 diabetes. biorxiv.orgdiva-portal.org
Alpha-Synuclein Aβ and α-synuclein can synergistically promote each other's aggregation. Co-localization of these proteins is observed in some neurodegenerative diseases. biorxiv.orgnih.gov

Interaction with Nanomaterials and Surfaces in Aβ(16-26) Aggregation

The interaction of amyloid-beta peptides with various surfaces and nanomaterials can significantly influence their aggregation process. nih.gov These interactions can either promote or inhibit fibril formation, depending on the physicochemical properties of the surface or nanomaterial, such as size, charge, hydrophobicity, and surface chemistry. acs.org The Aβ(16-22) fragment, being a critical amyloidogenic core, is often used as a model system to study these interactions. rsc.org

Nanomaterials can modulate Aβ aggregation through several mechanisms:

Increased Local Concentration: Nanoparticles can act as scaffolds that increase the local concentration of Aβ peptides on their surface, thereby accelerating the nucleation phase of aggregation. acs.org

Conformational Changes: The binding of Aβ peptides to a nanoparticle surface can induce conformational changes, potentially shifting the equilibrium towards β-sheet-rich structures that are prone to aggregation. acs.org

Inhibition of Fibrillization: Conversely, some nanomaterials can inhibit Aβ aggregation by binding to monomeric or oligomeric species and preventing their further assembly into mature fibrils. nih.govbeilstein-journals.org This can occur through tight binding that sequesters the peptides or by redirecting the aggregation pathway towards the formation of non-toxic, amorphous aggregates. rsc.orgacs.org

Various types of nanomaterials have been investigated for their effects on Aβ aggregation:

Carbon-Based Nanomaterials: Graphene and its derivatives, such as graphene oxide (GO), and carbon nanotubes (CNTs) have been shown to interact with Aβ peptides. nih.gov Hydroxylated single-walled carbon nanotubes (SWCNT-OH) have been found to inhibit the fibrillization of Aβ(16-22) and can even disaggregate pre-formed fibrils. rsc.org These interactions are driven by a combination of electrostatic, hydrophobic, and aromatic stacking forces. rsc.org Fullerenes have also been shown to inhibit Aβ fibrillation by disrupting the formation of β-sheet oligomers. beilstein-journals.org

Metallic Nanoparticles: Gold nanoparticles (AuNPs) can either promote or inhibit Aβ aggregation depending on their surface modifications. For instance, negatively charged AuNPs can lead to the formation of shorter, less toxic fibrils, while surface functionalization with specific peptides can enable the targeted disassembly of Aβ aggregates through photothermal effects. nih.gov

Polymeric Nanoparticles: The effect of polymeric nanoparticles on Aβ aggregation is highly dependent on their hydrophobicity and surface chemistry. Some copolymeric nanoparticles have been observed to accelerate the fibrillization of certain amyloid proteins while retarding the aggregation of others, such as Aβ. acs.org This highlights the specificity of these interactions.

Upconversion Nanoparticles (UCNPs): These nanomaterials can be engineered to target Aβ aggregates and, upon near-infrared light excitation, generate reactive oxygen species that can oxidize and disassemble the amyloid fibrils, thereby reducing their cytotoxicity. sioc-journal.cn

The interaction with surfaces is not limited to engineered nanomaterials. Biological surfaces, such as lipid membranes, also play a crucial role in Aβ aggregation. The cell membrane can act as a catalytic surface, promoting the aggregation of Aβ and leading to membrane disruption and cellular toxicity. mdpi.com

Table 2: Effects of Different Nanomaterials on Aβ Aggregation

Nanomaterial Type Example Observed Effect on Aβ Aggregation Putative Mechanism References
Carbon-Based Hydroxylated Single-Walled Carbon Nanotubes (SWCNT-OH) Inhibition of fibrillation, disaggregation of mature fibrils. Electrostatic, hydrophobic, and aromatic stacking interactions. rsc.orgbeilstein-journals.org
Carbon-Based Graphene Oxide (GO) Modulation of aggregation via adsorption of monomers. Large surface area and hydrophobicity. nih.gov
Carbon-Based Fullerenes Inhibition of fibrillation. Disruption of β-sheet oligomer formation. beilstein-journals.org
Metallic Gold Nanoparticles (AuNPs) Can be modulated to inhibit or promote aggregation; can be used for photothermal disassembly of fibrils. Surface charge and functionalization dependent. nih.gov
Polymeric Copolymeric Nanoparticles Can accelerate or retard aggregation depending on the specific protein and nanoparticle properties. Surface chemistry and protein stability dependent. acs.org
Upconversion UCNPs-Ce6-TQ Disassembly of Aβ aggregates upon NIR excitation. Generation of singlet oxygen leading to oxidation of Aβ. sioc-journal.cn

Modulation of Beta Amyloid 16 26 Aggregation and Associated Processes

Small Molecule Modulators of Aβ(16-26) Fibrillization (Preclinical Research)

In addition to peptide-based approaches, small molecules have been extensively investigated as modulators of Aβ aggregation. open.ac.uk These compounds can interact with Aβ through various mechanisms, including binding to specific residues, chelating metal ions involved in aggregation, and stabilizing non-toxic conformations of the peptide. oaepublish.commdpi.com

Preclinical research has identified several classes of small molecules that inhibit Aβ fibrillization:

Polyphenols: Compounds like curcumin (B1669340) and resveratrol (B1683913) have been shown to inhibit Aβ aggregation and even disaggregate preformed fibrils. nih.govresearchgate.net They are thought to interact with the Aβ peptide through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, thereby preventing self-assembly. mdpi.com

Metal Chelators: Metal ions such as copper and zinc can promote Aβ aggregation. Small molecules that can chelate these metal ions, like clioquinol, can inhibit this process. oaepublish.com

Sulfonated Dyes: Dyes like Congo red and Thioflavin S, which are used to stain amyloid plaques, have also been found to inhibit Aβ fibrillization. open.ac.uk

Designed Small Molecules: Rational drug design has led to the development of novel small molecules that target specific regions of the Aβ peptide, such as the KLVFF sequence. plos.org For example, N,N′-Bis(3-hydroxyphenyl)pyridazine-3,6-diamine (RS-0406) has been shown to interact with the 16KLVFFA19 residues and inhibit Aβ fibrillation. researchgate.net

The following table summarizes some small molecules and their effects on Aβ aggregation in preclinical studies:

Compound ClassExample CompoundProposed Mechanism of ActionReference
PolyphenolsCurcuminBinds to Aβ monomers and oligomers, redirecting aggregation to non-toxic species. nih.govresearchgate.net
ResveratrolInteracts with Aβ monomers and fibrils, retarding fibril formation and disaggregating preformed fibrils. nih.govresearchgate.net
Metal ChelatorsClioquinol (PBT1)Binds to metal ions like copper and zinc, preventing them from promoting Aβ aggregation. oaepublish.com
Pyridazine DerivativesRS-0406Interacts with the KLVFF sequence to inhibit fibrillization. researchgate.net
InositolsScyllo-InositolStabilizes small, non-toxic Aβ oligomers and reduces amyloid plaque load. oaepublish.comresearchgate.net

Strategies for Disrupting Preformed Beta-Amyloid (16-26) Fibrils

Given that Aβ plaques are a hallmark of Alzheimer's disease, strategies to disrupt preformed fibrils are of significant therapeutic interest. researchgate.net Several approaches have been investigated:

Peptide-Based Disaggregating Agents: Some peptide inhibitors not only prevent aggregation but can also promote the disaggregation of existing fibrils. mdpi.comnih.gov These peptides can bind to the fibrils and destabilize their structure, leading to their breakdown into smaller, non-toxic species. mdpi.com For example, lysine-specific molecular tweezers have been shown to disaggregate preformed fibrils of various amyloid proteins, including Aβ. mdpi.com

Small Molecule Disaggregators: Certain small molecules, such as some polyphenols (e.g., curcumin and resveratrol), have demonstrated the ability to disaggregate preformed Aβ fibrils. nih.gov Tannic acid has been shown to destabilize the conformation of Aβ fibrils and promote their depolymerization. researchgate.net

Nanomaterials: Nanoparticles, such as gold nanorods, can be used in combination with techniques like femtosecond laser irradiation to efficiently dissociate Aβ fibrils into smaller, non-β-sheet fragments. mdpi.com Graphene quantum dots have also been shown to inhibit Aβ aggregation and rescue cytotoxicity. mdpi.com

Influence of Environmental Factors on Beta-Amyloid (16-26) Aggregation Modulation

The aggregation of Aβ(16-26) is not solely dependent on the intrinsic properties of the peptide but is also significantly influenced by the local microenvironment. nih.gov Several environmental factors can modulate the aggregation process:

pH: The pH of the environment can affect the charge state of ionizable residues within the Aβ sequence, such as the histidine residues at positions 13 and 14, and glutamic acid at position 22. mdpi.comaip.org Changes in pH can alter electrostatic interactions that are crucial for fibril formation. aip.org

Temperature: Temperature influences the kinetics of Aβ aggregation. Higher temperatures generally accelerate fibril formation, while lower temperatures can favor the formation of oligomeric species. aip.org

Ionic Strength: The concentration of salts in the solution can affect electrostatic interactions and the hydrophobic effect, both of which play a role in Aβ aggregation. aip.org

Presence of Membranes: The interaction of Aβ with lipid membranes can significantly modulate its aggregation. Membranes can act as a catalytic surface, increasing the local concentration of Aβ and promoting its assembly into fibrils. acs.org The composition of the lipid membrane, particularly the presence of gangliosides like GM1, can influence the structure and toxicity of the resulting Aβ aggregates. acs.org

Oxidative Stress: Oxidative stress can lead to modifications of the Aβ peptide, which can in turn affect its aggregation properties. frontiersin.org

Presence of Other Molecules: The cellular environment is crowded with various molecules that can interact with Aβ and modulate its aggregation. nih.gov For example, certain proteins can act as chaperones, preventing aggregation, while others may promote it. nih.gov Environmental pollutants, such as certain polycyclic aromatic hydrocarbons, have also been shown to affect the kinetics of Aβ aggregation. mdpi.com

Cellular and Molecular Impacts of Beta Amyloid 16 26 Aggregation Mechanistic Insights from in Vitro/ex Vivo Models

Mechanisms of Beta-Amyloid (16-26) Oligomer-Induced Cellular Stress (In Vitro)

Oligomers of Beta-Amyloid (Aβ), including those formed from the (16-26) fragment, are widely recognized as primary agents of cellular toxicity. These soluble aggregates induce cellular stress through a variety of interconnected mechanisms, primarily revolving around mitochondrial dysfunction and endoplasmic reticulum (ER) stress.

Mitochondrial Dysfunction: Aβ oligomers have deleterious effects on mitochondrial function, leading to energy failure, the production of reactive oxygen species (ROS), and the initiation of apoptosis. nih.gov In vitro experiments on cultured cells and isolated mitochondria have shown that Aβ exposure leads to a dose-dependent generation of ROS, depletion of ATP, depolarization of the mitochondrial membrane, and inhibition of respiratory chain enzymes. nih.gov The peptide can accumulate within the mitochondrial matrix, providing a direct link to its toxicity. nih.gov There, it can interact with mitochondrial proteins such as Aβ-binding alcohol dehydrogenase (ABAD), exacerbating mitochondrial stress. nih.gov This interaction can lead to the release of cytochrome c, DNA fragmentation, and increased lactate dehydrogenase (LDH) release in cortical neurons. nih.gov

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins, a process in which the aggregation-prone Aβ(16-26) fragment plays a crucial role, can induce ER stress. This cellular stress response, also known as the unfolded protein response (UPR), is a defense mechanism that can switch to promoting apoptosis if the stress is prolonged. Aβ oligomers are known to trigger ER stress in various in vitro models, including primary neuronal cultures and cell lines. A key mechanism linking Aβ to ER stress is the disruption of intracellular calcium (Ca²⁺) homeostasis.

Stress PathwayKey Cellular Events Induced by Aβ OligomersReference
Mitochondrial Stress Inhibition of respiratory chain complexes (e.g., Complex IV). frontiersin.org
Increased production of Reactive Oxygen Species (ROS). nih.gov
Depolarization of the mitochondrial membrane. nih.gov
Release of pro-apoptotic factors (e.g., cytochrome c). nih.gov
Interaction with mitochondrial proteins (e.g., ABAD, Drp1). nih.govbmbreports.org
ER Stress Disruption of Ca²⁺ homeostasis. nih.gov
Activation of the Unfolded Protein Response (UPR). oup.com
Increased expression of pro-apoptotic proteins (e.g., CHOP). oup.com

Perturbation of Membrane Integrity by Aβ(16-26) Aggregates in Cell Cultures

The hydrophobic nature of the Aβ(16-26) fragment is central to its interaction with and disruption of cellular membranes. Aggregates of this peptide can compromise membrane integrity through several proposed mechanisms, leading to a loss of ionic homeostasis and eventual cell death.

Pore Formation: One of the most cited mechanisms of Aβ toxicity is the formation of ion-permeable channels or pores within the lipid bilayer. These pores allow for an unregulated influx of ions, particularly Ca²⁺, which disrupts cellular homeostasis and can trigger apoptotic cascades. The formation of these channel-like structures is associated with small, soluble Aβ oligomers.

Detergent-Like Effect: In vitro studies using atomic force and electron microscopy have revealed that Aβ oligomers can exert a profound detergent-like effect on lipid bilayers. This is characterized by the widespread extraction and subsequent deposition of lipids, leading to significant disruption and rupture of the membrane.

Membrane Thinning and "Carpeting": Another model suggests that Aβ aggregates can bind to the surface of the membrane. This interaction can cause mechanical stress, leading to a "carpeting" effect that thins the membrane and causes nonspecific leakage.

Mechanism of Membrane DisruptionDescriptionKey Consequence
Pore/Channel Formation Small oligomers insert into the lipid bilayer, forming annular structures with a hydrophilic interior.Unregulated influx of ions, particularly Ca²⁺, leading to loss of homeostasis.
Detergent-Like Effect Oligomers extract lipid molecules from the bilayer, causing widespread disruption and holes.Large-scale membrane rupture and loss of integrity.
Membrane Thinning/Carpeting Aggregates bind to the membrane surface, causing mechanical stress and thinning.Non-specific leakage of cellular contents.

Induction of Oxidative Stress by Beta-Amyloid (16-26) (Cellular Mechanisms)

Aβ aggregation is strongly linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's antioxidant defenses. nih.govnih.gov This oxidative stress is a key contributor to the neuronal damage observed in Alzheimer's disease. juniperpublishers.com

The primary mechanisms for Aβ-induced oxidative stress in cellular models include:

Mitochondrial ROS Production: As detailed in section 7.1, Aβ-induced mitochondrial dysfunction is a major source of ROS. nih.gov By inhibiting the electron transport chain, Aβ causes electrons to leak and react with molecular oxygen, forming superoxide radicals. nih.gov

Metal Ion Reduction: The Aβ peptide can bind to redox-active metal ions, such as copper (Cu²⁺) and iron (Fe³⁺). This interaction can catalyze the reduction of these metals, which in turn participate in Fenton-like reactions to produce highly reactive hydroxyl radicals. This process contributes significantly to oxidative damage to lipids, proteins, and nucleic acids. juniperpublishers.com

Activation of Cellular Enzymes: Aβ oligomers can activate enzymes like NADPH oxidase in microglia, leading to a burst of ROS production as part of the neuroinflammatory response.

Source of Oxidative StressCellular MechanismResulting Reactive Species
Mitochondria Disruption of the electron transport chain.Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂)
Metal Ion Interactions Redox cycling of bound copper and iron ions.Hydroxyl Radical (•OH)
Enzymatic Activation Activation of NADPH oxidase in glial cells.Superoxide (O₂⁻)

Influence on Protein Folding and Clearance Pathways (In Vitro/Cellular Models)

The accumulation of aggregated proteins like Aβ(16-26) suggests a failure in the cellular machinery responsible for protein quality control. In vitro and cellular models demonstrate that Aβ aggregates can directly interfere with the two main pathways for protein clearance: the ubiquitin-proteasome system (UPS) and autophagy. nih.govbjbs.com.br

Ubiquitin-Proteasome System (UPS) Impairment: The UPS is the primary mechanism for degrading short-lived and misfolded soluble proteins. Studies have shown that Aβ oligomers can inhibit the proteolytic activity of the 26S proteasome. This inhibition leads to the accumulation of not only Aβ but also other ubiquitinated proteins, exacerbating cellular proteotoxicity. nih.gov

Autophagy Disruption: Autophagy is a catabolic process that degrades bulk cytoplasm, damaged organelles, and large protein aggregates. oatext.com While autophagy is initially activated to clear Aβ aggregates, chronic exposure can lead to a dysfunction in the pathway. aging-us.com This is often characterized by the accumulation of autophagic vacuoles within neurons, indicating a failure in the final fusion step with lysosomes and the degradation of their contents. This impairment prevents the effective clearance of toxic protein aggregates. oatext.com

Clearance PathwayRole in ProteostasisImpact of Aβ Aggregates
Ubiquitin-Proteasome System (UPS) Degrades soluble, short-lived, and misfolded proteins.Inhibition of 26S proteasome activity, leading to accumulation of ubiquitinated proteins.
Autophagy Degrades large protein aggregates and damaged organelles.Initial activation followed by impairment of lysosomal fusion, leading to accumulation of autophagic vacuoles.

Beta-Amyloid (16-26) and Synaptic Plasticity in Model Systems (Ex Vivo/In Vitro)

Synaptic dysfunction is an early and critical feature of Alzheimer's disease pathology. Ex vivo and in vitro electrophysiological studies have been instrumental in demonstrating the detrimental effects of Aβ oligomers on synaptic plasticity, the cellular correlate of learning and memory.

Inhibition of Long-Term Potentiation (LTP): A plethora of studies have shown that soluble Aβ oligomers potently inhibit LTP in hippocampal slices. nih.govnih.gov LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. This inhibition is observed at nanomolar concentrations of Aβ and occurs before any detectable plaque formation or neuronal death, highlighting it as an early pathogenic event. nih.gov The mechanism often involves the aberrant activation of extrasynaptic NMDA receptors. nih.gov

Contrasting Role of N-Terminal Fragments: Interestingly, studies on N-terminal fragments of Aβ, such as Aβ(1-15/16), have revealed a contrasting, neuroprotective role. These fragments can enhance synaptic plasticity and protect against the synaptic impairment caused by full-length Aβ. frontiersin.org This highlights the distinct and opposing roles of different domains within the Aβ peptide, with the central hydrophobic core, including the (16-26) sequence, being primarily associated with the synaptotoxic effects driven by aggregation.

Computational and Theoretical Investigations of Beta Amyloid 16 26

Molecular Dynamics Simulations of Beta-Amyloid (16-26) Conformational Dynamics

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the conformational landscape of Aβ peptides at an atomistic level. While many simulation studies have focused on the shorter, highly amyloidogenic Aβ(16-22) fragment (KLVFFAE), the insights gained are highly relevant to understanding the behavior of the Aβ(16-26) segment.

MD simulations of Aβ(16-22) have revealed a dynamic equilibrium between various conformational states, including random coils, β-hairpins, and α-helical structures. pnas.orgelifesciences.org The transition from a natively helical or random coil state to a β-sheet conformation is considered a critical rate-limiting step in the aggregation process. nih.gov These simulations highlight the importance of the central hydrophobic core (residues 17-21) in driving the initial self-assembly. researchgate.net Studies have shown that in aqueous environments, the peptide can adopt both parallel and antiparallel β-sheet orientations, with the antiparallel arrangement being particularly stable for Aβ(16-22). nih.gov

The conformational dynamics of these peptides are significantly influenced by their environment. For instance, simulations at hydrophilic/hydrophobic interfaces, such as an air-water interface, have demonstrated that these environments can accelerate the formation of β-sheet structures. pnas.orgnih.gov The peptides tend to accumulate at these interfaces, increasing their local concentration and promoting intermolecular interactions that lead to aggregation. pnas.org Furthermore, the presence of certain ionic liquids in the aqueous solution has been shown to modulate the conformational equilibrium, with some promoting helical structures over β-sheets. nih.gov

Table 1: Key Findings from MD Simulations of Aβ(16-22) Relevant to Aβ(16-26)

Simulation FocusKey Findings
Conformational StatesDynamic equilibrium between random coil, α-helix, and β-sheet structures. pnas.orgelifesciences.org
Aggregation InitiationThe central hydrophobic core (LVFFA) is crucial for initiating aggregation. researchgate.net
β-Sheet ArrangementBoth parallel and antiparallel β-sheet orientations are possible, with antiparallel being more stable for the shorter fragment. nih.gov
Environmental EffectsHydrophilic/hydrophobic interfaces and certain ionic liquids can significantly alter conformational preferences and aggregation propensity. pnas.orgnih.govnih.gov

Coarse-Grained Models for Aβ(16-26) Aggregation Kinetics

To overcome the time-scale limitations of all-atom MD simulations, coarse-grained (CG) models are employed to study the kinetics of Aβ aggregation over longer periods. These models simplify the representation of the peptide, allowing for the simulation of larger systems and the observation of slower processes like fibril formation.

CG simulations of Aβ(16-22) have provided significant insights into the mechanistic pathways of aggregation, including nucleation and elongation. These studies have shown that aggregation can proceed through different kinetic models, such as nucleated polymerization, where a stable nucleus must form before rapid fibril growth, or downhill polymerization, where aggregation occurs without a significant lag phase. pnas.org The specific pathway is often dependent on factors like peptide concentration and environmental conditions.

The influence of macromolecular crowding, which mimics the cellular environment, has also been investigated using CG models. These simulations have demonstrated that crowding agents can significantly enhance the rate of both oligomer formation and fibril growth by increasing the effective concentration of the peptides. pnas.org The size of the crowding molecules can also influence the size distribution of the resulting oligomers. pnas.org

CG models have also been instrumental in studying the interaction of Aβ peptides with other molecules, such as heparin, which is known to enhance fibrillation. Simulations have shown that heparin can promote the formation of long-lived, highly ordered β-sheet domains within Aβ(16-22) oligomers, which could act as seeds for fibril elongation.

Quantum Mechanical Approaches to Beta-Amyloid (16-26) Stability

Quantum mechanical (QM) methods provide a higher level of theory to investigate the electronic structure and stability of molecules. While computationally intensive, QM approaches can offer detailed insights into the non-covalent interactions that are crucial for the stability of Aβ aggregates.

Due to the computational cost, QM studies on Aβ fragments are often limited to smaller systems or are combined with molecular mechanics (MM) in hybrid QM/MM approaches. For instance, density functional theory (DFT) has been used to study the conformational characteristics of other Aβ fragments, providing information on the relative stabilities of different monomeric structures in both the gas phase and aqueous solution. One study on Aβ(28-35) revealed that the random coil conformation is the most stable in an aqueous medium, which aligns with experimental observations.

In Silico Screening for Beta-Amyloid (16-26) Aggregation Modulators

The Aβ(16-26) region is a prime target for the design of therapeutic agents aimed at preventing or reversing Aβ aggregation. In silico screening methods have become an essential tool for identifying and optimizing potential aggregation modulators.

Structure-based drug design often utilizes the known atomic structures of Aβ fibrils or oligomers. For example, the crystal structure of Aβ(16-26) D23N has been used as a template to design peptide-based inhibitors. elifesciences.org These inhibitors are designed to bind to the ends of the growing fibrils, effectively "capping" them and preventing further elongation. elifesciences.org The design principles often involve mimicking the hydrophobic interactions of the fibril core while introducing structural elements, such as large aromatic residues, that disrupt further β-sheet formation. elifesciences.org

Pharmacophore modeling is another widely used technique. This approach identifies the key chemical features of known active inhibitors and uses this information to search large chemical databases for novel compounds with similar properties. This method has been successfully applied to identify small molecule mimetics of "β-sheet breaker" peptides that target the central hydrophobic region of Aβ.

Virtual screening through molecular docking is also a common strategy. In this approach, libraries of small molecules are computationally docked into the binding sites of the target Aβ structure. The binding affinities are then estimated using scoring functions to rank the potential inhibitors. This has led to the identification of several small molecules that can prevent and even reverse Aβ aggregation in experimental assays.

Table 2: Examples of In Silico Approaches for Identifying Aβ Aggregation Modulators

Computational MethodTarget RegionType of Modulator Identified
Structure-Based DesignAβ(16-26) D23NPeptide inhibitors
Pharmacophore ModelingCentral hydrophobic region (Aβ17-21)Small molecule mimetics of β-sheet breaker peptides
Molecular DockingAβ fibrilsSmall molecules
Virtual ScreeningAβ(16-23)Pseudopeptide inhibitors

Predictive Models for Beta-Amyloid (16-26) Fibril Structure

Predicting the three-dimensional structure of amyloid fibrils from the amino acid sequence is a significant challenge in structural biology. Computational models play a crucial role in complementing experimental techniques like solid-state NMR and cryo-electron microscopy.

Computational approaches to predict fibril structure often rely on principles of steric zipper formation, where the side chains of adjacent β-sheets interdigitate tightly. Algorithms have been developed to predict which segments of a protein are likely to form such steric zippers based on their sequence. These models can help to identify the amyloidogenic core of a protein and to propose plausible arrangements of the β-strands within the fibril. The observation that the Aβ(16-22) segment can form out-of-register β-sheets, which have been proposed as a feature of toxic oligomers, further highlights the importance of accurate structural prediction in understanding the molecular basis of Aβ toxicity. elifesciences.org

Emerging Concepts and Future Research Directions for Beta Amyloid 16 26

Advanced Spectroscopic and Imaging Techniques for Aβ(16-26) Studies

The study of Aβ(16-26) aggregation and structure has been greatly advanced by a variety of sophisticated spectroscopic and imaging techniques. These methods provide insights from the atomic to the macroscopic level, helping to elucidate the complex processes of fibril formation and interaction.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for visualizing the three-dimensional structure of amyloid fibrils at near-atomic resolution. nih.govbiorxiv.org This technique has been instrumental in revealing the polymorphic nature of amyloid fibrils, showing that they can adopt different structural arrangements. acs.org Liquid-phase transmission electron microscopy (LTEM) is another innovative approach that allows for the direct visualization of the dynamic process of Aβ oligomerization and protofibril formation in solution. biorxiv.org

Atomic force microscopy (AFM) offers nanoscale visualization of the surface topography of Aβ aggregates. biorxiv.orgwikipedia.org It can be used to track the aggregation process over time and to characterize the morphology of different species, from small oligomers to mature fibrils. nih.gov

Fluorescence spectroscopy, often utilizing dyes like Thioflavin T (ThT), is a widely used method to monitor the kinetics of fibril formation in vitro. plos.orgmdpi.com ThT exhibits a significant increase in fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils, providing a real-time measure of aggregation. plos.orgunito.it Förster resonance energy transfer (FRET) is another fluorescence-based technique that can be used to study conformational changes and ligand binding at the molecular level. unito.it

Vibrational microspectroscopy and infrared (IR) spectroscopy are label-free methods that can detect the secondary structure content of proteins, particularly the high β-sheet content characteristic of amyloid aggregates. wikipedia.orgacs.org Two-dimensional IR (2D IR) spectroscopy, in particular, offers enhanced sensitivity to secondary structure compared to conventional FTIR spectroscopy. acs.org

The following table summarizes the key advanced techniques used in the study of Aβ(16-26) and their primary applications.

TechniqueApplication in Aβ(16-26) ResearchKey Insights Provided
Solid-State NMR Spectroscopy Determining atomic-resolution structures of fibrils. pnas.orgnih.govβ-sheet organization (parallel vs. antiparallel), identification of core residues. nih.govpnas.org
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure determination of fibrils. biorxiv.orgacs.orgFibril polymorphism, detailed molecular architecture. acs.org
Atomic Force Microscopy (AFM) Nanoscale imaging of aggregate morphology. biorxiv.orgnih.govVisualization of oligomers and fibrils, tracking aggregation kinetics. nih.gov
Fluorescence Spectroscopy (ThT, FRET) Monitoring aggregation kinetics, studying ligand interactions. mdpi.comunito.itReal-time measurement of fibril formation, conformational changes. plos.orgunito.it
Vibrational & IR Spectroscopy Label-free detection of secondary structure. wikipedia.orgacs.orgQuantification of β-sheet content, distinguishing between different secondary structures. acs.org
Liquid-Phase TEM (LTEM) Direct visualization of aggregation dynamics in solution. biorxiv.orgObservation of oligomer formation and protofibril assembly. biorxiv.org

Development of Novel In Vitro and Cellular Models for Beta-Amyloid (16-26) Research

The development of robust in vitro and cellular models is crucial for investigating the mechanisms of Aβ(16-26) aggregation and its biological consequences. These models provide controlled environments to study the intricate details of amyloid formation and its interaction with cellular components.

In Vitro Aggregation Assays: Standard in vitro assays typically involve incubating synthetic Aβ(16-26) peptides under conditions that promote aggregation, which is then monitored using techniques like Thioflavin T (ThT) fluorescence. plos.org These assays are essential for screening potential inhibitors of aggregation. acs.org Modifications to these assays, such as the inclusion of lipid membranes or metal ions, can help to mimic more physiologically relevant conditions. mdpi.com

Cell-Based Toxicity Models: To understand the cytotoxic effects of Aβ(16-26) aggregates, various cell culture models are employed. Neuronal-like cell lines, such as PC12 and SH-SY5Y, are commonly used to assess cell viability and apoptosis following exposure to pre-aggregated Aβ peptides. pnas.orgresearchgate.net These models have been instrumental in demonstrating that oligomeric forms of amyloid-beta are particularly toxic. nih.gov

Yeast and C. elegans Models: Simple eukaryotic organisms like the yeast Saccharomyces cerevisiae and the nematode Caenorhabditis elegans have been developed as powerful in vivo models for studying amyloid toxicity. pnas.orgrsc.org These models allow for the rapid genetic and pharmacological screening of factors that modulate Aβ aggregation and toxicity. For instance, C. elegans models expressing human amyloid peptides have been used to test the efficacy of potential therapeutic compounds in a living organism. rsc.org

Transgenic Mouse Models: While often focused on the full-length Aβ peptide, transgenic mouse models of Alzheimer's disease provide a complex in vivo system to study the broader consequences of amyloid pathology. mdpi.com These models, which overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease, develop amyloid plaques and associated pathologies, offering a platform to investigate the downstream effects of amyloid aggregation in a mammalian brain. mdpi.comfrontiersin.org

Induced Pluripotent Stem Cell (iPSC) Models: A more recent and highly promising approach involves the use of induced pluripotent stem cells (iPSCs) derived from patients with Alzheimer's disease or healthy individuals. These iPSCs can be differentiated into various neuronal cell types, creating patient-specific in vitro models. frontiersin.org These models can recapitulate key aspects of the disease, including amyloid aggregation and tau pathology, providing a powerful tool for mechanistic studies and drug screening. frontiersin.org

The following table details some of the key models used in Aβ(16-26) research.

Model SystemTypeKey Applications
ThT Fluorescence Assay In VitroMonitoring aggregation kinetics, screening for inhibitors. plos.org
PC12 and SH-SY5Y Cells Cellular (Neuronal-like)Assessing cytotoxicity of Aβ aggregates. pnas.orgresearchgate.net
Caenorhabditis elegans In Vivo (Invertebrate)Studying in vivo toxicity and screening for therapeutic compounds. pnas.orgrsc.org
Transgenic Mice (e.g., 5xFAD) In Vivo (Mammalian)Investigating the long-term pathological consequences of amyloid deposition. mdpi.com
iPSC-derived Neurons Cellular (Human)Patient-specific disease modeling, mechanistic studies, and drug discovery. frontiersin.org

Integration of Multi-Omics Data in Beta-Amyloid (16-26) Mechanistic Studies

The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to unravel the complex molecular mechanisms underlying the effects of Aβ(16-26) and related amyloid peptides. frontiersin.org By combining these different layers of biological information, researchers can obtain a more holistic view of the cellular response to amyloid aggregation. mdpi.com

Multi-omics studies in the context of Alzheimer's disease have begun to identify complex molecular signatures associated with amyloid pathology. frontiersin.org For example, integrative analyses of brain tissue have revealed correlations between specific genetic variants (genomics), changes in gene expression (transcriptomics), altered protein levels (proteomics), and metabolic dysregulation (metabolomics) with the extent of amyloid deposition. frontiersin.orgmdpi.com

In asymptomatic individuals at risk for Alzheimer's disease, multi-omics analyses of blood samples have identified a signature of metabolites and transcripts that can discriminate between individuals with and without brain amyloid deposition. nih.gov This highlights the potential of multi-omics for developing early diagnostic biomarkers.

The application of multi-omics to in vitro models, such as iPSC-derived neurons exposed to amyloid peptides, can provide detailed insights into the specific cellular pathways that are perturbed. frontiersin.org For instance, single-cell transcriptomics can reveal the heterogeneity of cellular responses to amyloid-beta fibrils. frontiersin.org

The integration of these large datasets often requires sophisticated bioinformatics and systems biology approaches to identify key driver genes, proteins, and metabolic pathways. mdpi.com This can lead to the identification of novel therapeutic targets and a deeper understanding of the disease process. mdpi.com

Exploring Aβ(16-26) as a Representative Model for Other Amyloidoses

The fundamental process of protein misfolding and aggregation into amyloid fibrils is a common feature of a wide range of human diseases, collectively known as amyloidoses. frontiersin.org These include not only Alzheimer's disease but also Parkinson's disease, type 2 diabetes, and certain types of cancer. The Aβ(16-26) peptide, with its well-characterized aggregation properties, serves as a valuable model system for studying the general principles of amyloid formation that are relevant to these other diseases.

The ability of amyloid fibrils to "seed" the aggregation of their corresponding monomeric proteins is a key feature of amyloidogenesis. acs.org Studies on Aβ(16-26) can provide insights into the mechanisms of seeding and cross-seeding, where fibrils of one type of protein can potentially induce the aggregation of another. Research has shown that Aβ aggregates can cross-seed the aggregation of tau protein, another key player in Alzheimer's disease, suggesting a shared structural epitope. elifesciences.org This concept of cross-seeding may be applicable to other amyloidogenic proteins as well.

Furthermore, the development of inhibitors that target the aggregation of Aβ(16-26) could lead to strategies that are broadly applicable to other amyloidoses. elifesciences.org By understanding the common structural features and aggregation pathways shared by different amyloid proteins, it may be possible to design therapeutic agents with broader efficacy.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Beta-Amyloid (16-26) in vitro?

  • Methodological Answer : Beta-Amyloid (16-26) is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Post-synthesis purification involves reverse-phase HPLC, followed by lyophilization. Characterization requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify secondary structure (e.g., β-sheet propensity). Purity (>95%) should be confirmed via analytical HPLC .
  • Key Data : Reproducibility hinges on strict control of solvent conditions (e.g., hexafluoroisopropanol for monomeric preparation) and temperature during aggregation assays .

Q. How do researchers design experiments to assess Beta-Amyloid (16-26) aggregation kinetics?

  • Methodological Answer : Aggregation is monitored using Thioflavin T (ThT) fluorescence assays under controlled pH (7.4) and ionic strength. Kinetic parameters (lag time, elongation rate) are derived from sigmoidal curve fitting. Complementary techniques like transmission electron microscopy (TEM) validate fibril morphology. Include negative controls (e.g., scrambled peptides) to rule out nonspecific interactions .
  • Data Contradiction Tip : Variability in aggregation rates often stems from differences in peptide batch purity or solvent preparation. Replicate experiments across independent labs to confirm trends .

Intermediate Research Questions

Q. What statistical methods are recommended for analyzing dose-dependent neurotoxicity of Beta-Amyloid (16-26) oligomers?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism) to calculate EC50 values. Pair with ANOVA for multi-group comparisons (e.g., oligomer vs. fibril toxicity in neuronal cell lines). Confounding variables (e.g., cell passage number) must be documented and controlled .
  • Advanced Consideration : For small sample sizes, apply non-parametric tests (Mann-Whitney U) to avoid normality assumptions. Report effect sizes and confidence intervals to enhance reproducibility .

Q. How can researchers reconcile discrepancies in reported Beta-Amyloid (16-26) membrane disruption mechanisms?

  • Methodological Answer : Combine biophysical assays (e.g., surface plasmon resonance for lipid binding affinity) with molecular dynamics (MD) simulations to resolve conflicting models (e.g., pore formation vs. bilayer thinning). Validate findings using atomic force microscopy (AFM) to visualize membrane topography changes .
  • Data Integration Tip : Cross-reference results with full-length Aβ42 studies to identify fragment-specific behaviors. Discrepancies may arise from differences in lipid composition or peptide:lipid ratios .

Advanced Research Questions

Q. What strategies address contradictions in Beta-Amyloid (16-26) oligomer stability across experimental conditions?

  • Methodological Answer : Employ multi-angle light scattering (MALS) and circular dichroism (CD) under varying pH and ionic strengths to map oligomer stability landscapes. Use machine learning (e.g., random forest regression) to identify dominant variables (e.g., temperature, peptide concentration) driving instability .
  • Case Study : A 2023 study resolved conflicting stability reports by identifying trace metal ions (e.g., Zn²⁺) as critical modulators of oligomer conformation, requiring ICP-MS validation in buffer preparations .

Q. How can computational modeling enhance the interpretation of Beta-Amyloid (16-26) conformational dynamics?

  • Methodological Answer : Integrate MD simulations (e.g., GROMACS) with experimental NMR chemical shifts to refine force field parameters. Use Markov state models to predict transition pathways between α-helix and β-sheet states. Validate against hydrogen-deuterium exchange mass spectrometry (HDX-MS) data .
  • Limitations : Computational results must align with experimental time scales (µs-ms for MD vs. minutes-hours for aggregation). Address discrepancies by adjusting simulation conditions (e.g., implicit vs. explicit solvent) .

Methodological Best Practices

Q. What are the best practices for reporting Beta-Amyloid (16-26) experimental data to ensure reproducibility?

  • Guidelines :

  • Data Tables : Include raw kinetic data (e.g., ThT fluorescence intensity over time) and processed parameters (lag time, half-time) in supplementary materials. Use standardized formats (CSV/Excel) .
  • Statistical Reporting : Adhere to STRIDE guidelines for in vitro studies: detail n-values, statistical tests, and software versions .
  • Ethical Compliance : Disclose all funding sources and potential conflicts of interest, per the Advanced Journal of Chemistry ethics policy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.